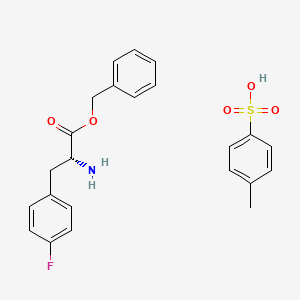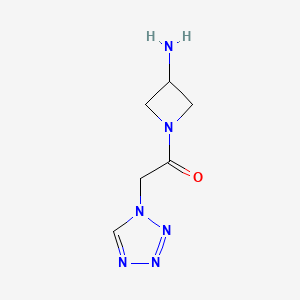
4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate
Vue d'ensemble
Description
The compound “4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate” is a complex organic molecule. It contains a benzyl group, a 4-methylbenzenesulfonic acid group, and a (2R)-2-amino-3-(4-fluorophenyl)propanoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the sulfonic acid group could act as an acid or base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without more specific information, it’s difficult to provide a detailed analysis of these properties.Applications De Recherche Scientifique
Photoacid Generators
Compounds such as 4-methylbenzenesulfonic acid derivatives have been explored for their potential as photoacid generators. Photoacid generators (PAGs) are compounds that release a proton upon exposure to light, making them useful in the development of photoresists for lithographic processes in the semiconductor industry. Research by Plater, Harrison, and Killah (2019) demonstrated the photochemical decomposition of sulfonated oximes, which include derivatives of 4-methylbenzenesulfonic acid, under UV irradiation to produce 4-methylbenzenesulfonic acid. These compounds are considered for their application in polymer resists due to their ability to generate acid upon light exposure (Plater, Harrison, & Killah, 2019).
Catalysis
Sulfonated Schiff base copper(II) complexes, involving reactions with sulfonic acids, have been shown to serve as efficient and selective catalysts in alcohol oxidation. Hazra et al. (2015) synthesized and analyzed the crystal structures of these complexes, revealing their potential in the oxidation of alcohols to aldehydes under microwave irradiation, showcasing a promising avenue for the development of new catalysts for organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).
Synthesis of Functional Materials
Alizadeh, Rostamnia, and Esmaili (2007) developed a method for the synthesis of functionalized sulfonamides via a multicomponent reaction involving 4-methylbenzenesulfonic acid monohydrate. This process results in the formation of compounds that could have applications in the development of new materials or as intermediates in organic synthesis. The study highlights the versatility of sulfonic acids in facilitating novel chemical reactions (Alizadeh, Rostamnia, & Esmaili, 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.C7H8O3S/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15H,10-11,18H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVLIVQVTQJGCJ-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[(3-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466467.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466468.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466469.png)

![1-[(5-Chloro-2-hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466472.png)



![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)
